1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea
Brand Name: Vulcanchem
CAS No.: 1163721-35-4
VCID: VC2669139
InChI: InChI=1S/C25H26FN7O2/c1-25(2,3)20-14-21(33(32-20)15-7-5-4-6-8-15)31-24(34)30-18-10-9-16(13-17(18)26)35-19-11-12-29-23(28)22(19)27/h4-14H,27H2,1-3H3,(H2,28,29)(H2,30,31,34)
SMILES: CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C(C(=NC=C3)N)N)F)C4=CC=CC=C4
Molecular Formula: C25H26FN7O2
Molecular Weight: 475.5 g/mol

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea

CAS No.: 1163721-35-4

Cat. No.: VC2669139

Molecular Formula: C25H26FN7O2

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea - 1163721-35-4

Specification

CAS No. 1163721-35-4
Molecular Formula C25H26FN7O2
Molecular Weight 475.5 g/mol
IUPAC Name 1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[4-(2,3-diaminopyridin-4-yl)oxy-2-fluorophenyl]urea
Standard InChI InChI=1S/C25H26FN7O2/c1-25(2,3)20-14-21(33(32-20)15-7-5-4-6-8-15)31-24(34)30-18-10-9-16(13-17(18)26)35-19-11-12-29-23(28)22(19)27/h4-14H,27H2,1-3H3,(H2,28,29)(H2,30,31,34)
Standard InChI Key XUDIUIFOPPIZFP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C(C(=NC=C3)N)N)F)C4=CC=CC=C4
Canonical SMILES CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C(C(=NC=C3)N)N)F)C4=CC=CC=C4

Introduction

Chemical Identity and Basic Properties

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea is a complex heterocyclic compound that belongs to the pyrazolyl-urea class of molecules. This compound is characterized by the following physicochemical properties:

PropertyValue
CAS Registry Number1163721-35-4
Molecular FormulaC₂₅H₂₆FN₇O₂
Molecular Weight475.52 g/mol
SMILES NotationCC(C)(C)C1=NN(C(NC(=O)NC2=CC=C(OC3=C(N)C(N)=NC=C3)C=C2F)=C1)C1=CC=CC=C1
Synonyms1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(4-(2,3-diaminopyridin-4-yloxy)-2-fluorophenyl)urea; Urea, N-[4-[(2,3-diamino-4-pyridinyl)oxy]-2-fluorophenyl]-N'-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-
Physical AppearanceWhite to off-white solid

The compound incorporates several key structural elements: a tert-butyl-substituted pyrazole ring with a phenyl substituent, a urea linker, and a 2,3-diaminopyridin-4-yloxy-2-fluorophenyl moiety .

Structural Features and Chemical Characteristics

Core Structural Elements

The molecule can be broken down into three primary structural components:

  • Pyrazole Core: The 3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl segment forms one end of the molecule. The pyrazole nucleus contains two nitrogen atoms in a five-membered ring, with distinctive chemical properties .

  • Urea Linker: The central urea (-NH-CO-NH-) moiety serves as a critical connecting element and hydrogen bond donor/acceptor .

  • Substituted Phenyl Group: The 4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl group forms the other terminal portion of the molecule.

Tautomeric Properties

Synthesis and Preparation

General Synthetic Routes

The synthesis of 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea typically follows similar pathways to other pyrazolyl-urea derivatives, involving these key steps:

  • Formation of the pyrazole nucleus

  • Introduction of the urea linker

  • Incorporation of the diaminopyridine moiety

Specific Synthesis Methodology

The synthetic route generally begins with the preparation of the pyrazole component. This can be achieved through the condensation of phenylhydrazine with appropriate β-diketone derivatives in toluene or aqueous HCl in ethanol under reflux conditions .

For the urea linkage formation, the reaction typically involves the treatment of the aminopyrazole intermediate with the appropriate isocyanate derivative. Alternatively, the urea moiety can be introduced using bis(trichloromethyl)carbonate (BTC) as a reagent .

The incorporation of the pyridinyl moiety often utilizes coupling reactions between the appropriate pyridinol derivatives and the halogenated precursors, followed by subsequent transformation to introduce the diamino functionality .

Precursor Compounds

A notable precursor in the synthesis pathway is 1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea (CAS: 1163721-32-1), which contains a nitro group that can be reduced to obtain the target diamine compound .

Pharmacological Profile and Biological Activity

Kinase Inhibitory Activity

The compound belongs to a class of molecules that have demonstrated significant activity as kinase inhibitors. Structurally similar pyrazolyl-ureas have shown inhibitory effects against various kinases, including RAF kinases, which are important targets in cancer therapy .

Structure-Activity Relationships

The biological activity of pyrazolyl-ureas is significantly influenced by specific structural elements:

  • Pyrazole Substitution: The tert-butyl group at position 3 and phenyl group at position 1 of the pyrazole ring are critical for optimal binding to target proteins .

  • Urea Linker: The urea moiety serves as an essential hydrogen bond donor/acceptor, crucial for interaction with various protein targets .

  • Terminal Diaminopyridinyl Group: This group likely contributes to the compound's binding specificity and biological activity profile through additional hydrogen bonding capabilities .

Binding Mode and Molecular Interactions

Predicted Binding Mechanism

Based on structural similarities with related compounds, 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea likely exhibits a type 2 binding mode when interacting with kinase targets. This binding mode involves:

  • Hydrogen bond interactions with hinge region residues

  • Interactions with the DLG motif of the activation loop

  • Stabilization of protein conformations that are incompatible with ATP binding

Key Molecular Interactions

The compound's interaction with potential target proteins likely involves:

  • Hydrogen bonding between the urea NH groups and glutamic acid residues

  • Hydrogen bonding between the urea carbonyl and aspartic acid residues

  • Additional hydrogen bonding through the diamino groups on the pyridine ring

  • Hydrophobic interactions between the tert-butyl group and hydrophobic pockets in the target protein

Comparison with Related Compounds

The target compound shares structural similarities with several related pyrazolyl-ureas that have been studied for their biological activities:

CompoundStructural DifferenceBiological ActivityReference
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)-2-(methylthio)phenyl)ureaContains methylthio instead of fluoro group; different pyridine substitutionRAF kinase inhibition
1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-B]pyrazin-8-yl)oxy]phenyl]urea derivativesDifferent pyrazole substitution patternRAF inhibitors for cancer treatment
1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivativesDifferent pyridine substitution; lacks diamino groupsAntiproliferative activity against cancer cell lines

This comparison highlights the structural diversity within the pyrazolyl-urea class and the potential to fine-tune biological activity through targeted structural modifications.

Applications and Current Research

Pharmaceutical Research

The primary research focus for 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea appears to be in pharmaceutical development, particularly as a potential kinase inhibitor for cancer treatment . The compound's structural features suggest it may have applications similar to other pyrazolyl-ureas that have shown promise in cancer therapy.

Chemical Probe Development

Due to its specific structural features and potential binding properties, the compound may serve as a valuable chemical probe for investigating biological pathways involving kinases and other protein targets. Such probes are essential tools in chemical biology research and drug discovery processes .

Future Research Directions

Structure Optimization

Future research could focus on structural modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. Potential modifications might include:

  • Variation of the substituents on the pyrazole ring

  • Alteration of the urea linker

  • Modification of the diaminopyridine moiety

Expanded Biological Activity Profiling

Comprehensive screening against a broader range of biological targets could reveal additional applications beyond those currently predicted. This might include testing against:

  • Different kinase families

  • Various cancer cell lines

  • Inflammatory pathway components

  • Other disease-relevant targets

Mechanism of Action Studies

Detailed investigation of the compound's mechanism of action at the molecular level would provide valuable insights for drug development. This could involve:

  • Crystallographic studies of protein-ligand complexes

  • Computational modeling of binding interactions

  • Investigation of downstream signaling effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator